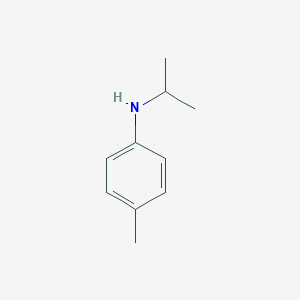

4-methyl-N-(propan-2-yl)aniline

Vue d'ensemble

Description

4-methyl-N-(propan-2-yl)aniline, also known as N-isopropyl-4-methylaniline, is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an isopropyl group, and a methyl group is attached to the benzene ring at the para position. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(propan-2-yl)aniline typically involves the alkylation of 4-methylaniline with isopropyl halides. One common method is the reaction of 4-methylaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetone.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The process involves the same alkylation reaction but is optimized for higher yields and efficiency. The use of catalysts and automated systems ensures consistent product quality and minimizes waste.

Analyse Des Réactions Chimiques

Types of Reactions

4-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form the corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Organic Synthesis

4-methyl-N-(propan-2-yl)aniline serves as a crucial intermediate in the synthesis of various organic compounds, including:

- Dyes: Used in the production of azo dyes where it acts as a coupling agent.

- Pharmaceuticals: It is utilized in synthesizing active pharmaceutical ingredients (APIs) due to its ability to participate in electrophilic aromatic substitution reactions.

Biological Research

This compound is employed in biological studies for:

- Enzyme Interactions: It acts as a substrate or inhibitor for specific enzymes, facilitating research into metabolic pathways and enzyme kinetics.

- Biochemical Assays: Utilized in assays to study the effects of various compounds on biological systems, particularly in drug metabolism studies.

Industrial Applications

In industrial settings, this compound finds use as:

- Polymer Production: Acts as a stabilizer in polymer formulations, enhancing thermal stability and mechanical properties.

- Chemical Formulations: Used in producing coatings and adhesives due to its reactivity and compatibility with other chemical components.

Case Studies

Case Study 1: Use in Dye Synthesis

A study demonstrated that this compound was effectively used as a coupling agent in synthesizing azo dyes, showing high yields and stability under various conditions. This application highlighted its significance in textile industries where colorfastness is critical.

Case Study 2: Enzyme Interaction Studies

Research involving this compound revealed its role as an inhibitor for cytochrome P450 enzymes. The study indicated that modifications to the isopropyl group could enhance or reduce inhibitory activity, providing insights into drug design and metabolism.

Mécanisme D'action

The mechanism of action of 4-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-methyl-N-(ethyl)aniline: Similar structure but with an ethyl group instead of an isopropyl group.

4-methyl-N-(butyl)aniline: Similar structure but with a butyl group instead of an isopropyl group.

4-methyl-N-(tert-butyl)aniline: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

4-methyl-N-(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group influences its reactivity and interactions with other molecules, making it suitable for specific applications in chemical synthesis and research.

Activité Biologique

4-Methyl-N-(propan-2-yl)aniline, also known as 4-methylisopropylaniline, is an organic compound with significant implications in medicinal chemistry and biological research. Its structure includes a methyl group at the para position and an isopropyl group attached to the nitrogen atom, which influences its biological interactions and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 149.24 g/mol. The presence of the isopropyl group enhances its lipophilicity, which can affect its absorption and distribution in biological systems.

Enzyme Interactions

Research indicates that this compound may interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for the metabolism of drugs and xenobiotics. These interactions can lead to oxidative modifications that affect the compound's pharmacokinetics and biological effects.

Cellular Effects

The compound has been shown to influence cellular signaling pathways and gene expression. For instance, it may alter metabolic processes within cells, potentially leading to varied biological responses depending on the concentration and exposure duration. Such effects are critical for understanding its role in drug development and toxicity studies .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

- Antiparasitic Activity : Similar aniline derivatives have demonstrated activity against malaria parasites by inhibiting specific enzyme pathways associated with parasite survival. Modifications in the chemical structure can enhance or diminish this activity, suggesting that this compound could be evaluated for similar effects .

- Neuroprotective Properties : Some derivatives of aniline have been investigated for their neuroprotective qualities, particularly against neurodegenerative diseases like Alzheimer's. Studies have shown that certain substitutions can enhance the antiaggregation activity against proteins like alpha-synuclein and tau, which are implicated in these diseases .

- Toxicological Assessments : Toxicity studies on related compounds indicate that structural modifications significantly affect their safety profiles. Understanding these relationships is vital for assessing the risk associated with this compound in various applications .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds can provide valuable insights:

Propriétés

IUPAC Name |

4-methyl-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQZTBCIXIXKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.